molecular formula C19H18N2O6S B2705235 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034252-88-3

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Katalognummer B2705235
CAS-Nummer: 2034252-88-3
Molekulargewicht: 402.42
InChI-Schlüssel: TUVQTPIEPITRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the oxazolidinone ring, the phenyl group, and the sulfonamide group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxazolidinones, phenyl groups, and sulfonamides each have characteristic reactions. For example, oxazolidinones can undergo reactions with amines to form substituted oxazolidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, oxazolidinones are solid at room temperature and are soluble in organic solvents .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors and Antiglaucoma Agents

Sulfonamides, including compounds similar to the one mentioned, have been recognized for their role as carbonic anhydrase inhibitors (CAIs), which are pivotal in treating glaucoma. These inhibitors work by reducing intraocular pressure, offering a potential therapeutic application for the chemical compound . The research has highlighted the development of novel sulfonamides targeting specific isoforms of carbonic anhydrase, suggesting a continuous need for new drugs in this category that are more selective and efficacious as antiglaucoma agents (Carta, Scozzafava, & Supuran, 2012).

Antitumor Activity

Sulfonamides have shown significant antitumor activity, with research and patents focusing on compounds like pazopanib and apricoxib. These drugs, which incorporate the sulfonamide moiety, have been investigated for their effectiveness in treating various cancers. The studies suggest that sulfonamides could be key in developing new antitumor agents, providing a basis for exploring the therapeutic potential of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide in oncology (Gulcin & Taslimi, 2018).

Antimicrobial and Antiparasitic Properties

The presence of sulfonamides in the environment, due to their widespread use in healthcare and veterinary medicine, has been studied for its impact on human health. These compounds, including derivatives of the core structure being queried, have been utilized as antimicrobials and antiparasitics. Research highlights the need to understand the ecological and health implications of sulfonamides, suggesting an area of application in developing safer and more effective antimicrobial agents (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Broad Bioactive Spectrum

Sulfonamide derivatives have been explored for their wide range of medicinal applications, showing promise as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents, among others. This broad bioactive spectrum suggests that compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide may have diverse therapeutic applications, warranting further research in these areas (Shichao et al., 2016).

Zukünftige Richtungen

The future research directions for this compound would depend on its specific properties and potential applications. Given the presence of an oxazolidinone ring, it could be of interest in the development of new antibiotics or antifungal agents .

Eigenschaften

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c22-18-12-27-19(23)21(18)11-16(13-4-2-1-3-5-13)20-28(24,25)15-6-7-17-14(10-15)8-9-26-17/h1-7,10,16,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVQTPIEPITRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.